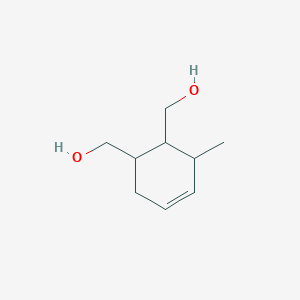
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexene, featuring a methyl group and two hydroxymethyl groups attached to the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3-methylcyclohexene with formaldehyde under acidic conditions to introduce the hydroxymethyl groups. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Formation of 3-methylcyclohexane-1,2-diyl)dimethanol.
Substitution: Formation of 3-methylcyclohex-4-ene-1,2-diyl)dibromide.
科学研究应用
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (3-Methylcyclohex-4-ene-1,2-diyl)dimethanol depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various cellular processes. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 4-Methyl-3-cyclohexene-1,1-dimethanol
- 3-Methylcyclohex-2-enone
- 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Uniqueness
(3-Methylcyclohex-4-ene-1,2-diyl)dimethanol is unique due to the presence of both a methyl group and two hydroxymethyl groups on the cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
属性
CAS 编号 |
90694-61-4 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
[6-(hydroxymethyl)-5-methylcyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-3,7-11H,4-6H2,1H3 |
InChI 键 |
WJVZNNFDEBPQEN-UHFFFAOYSA-N |
规范 SMILES |
CC1C=CCC(C1CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
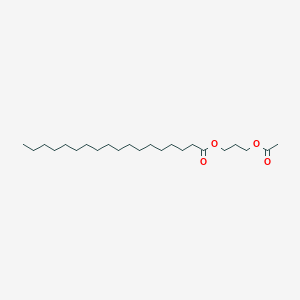
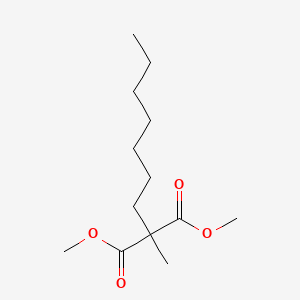


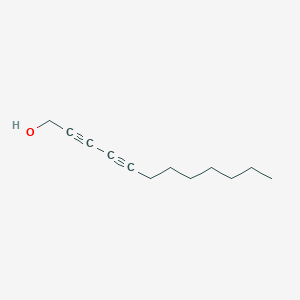
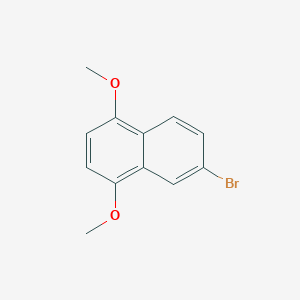
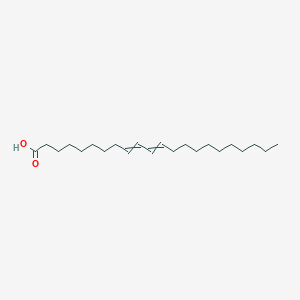

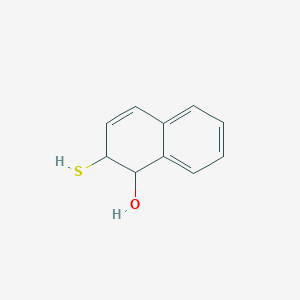
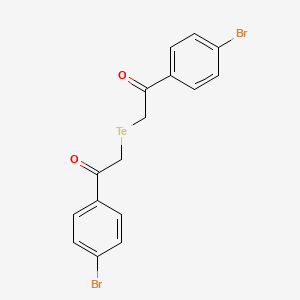
![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)

